molecular formula C18H25N5O2S2 B4581308 2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide

2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide

Cat. No. B4581308
M. Wt: 407.6 g/mol
InChI Key: SGAFJPFVEMGBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to the specified chemical structure often involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution. For example, a study demonstrated a rapid and green synthetic method for a related compound, synthesized from commercially available precursors through a three-step process, achieving a total yield of 43% (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds showcases a folded conformation around the methylene C atom of the thioacetamide bridge. This structural arrangement is stabilized by intramolecular hydrogen bonds, indicating a significant interaction within the molecule that may influence its chemical behavior (Subasri et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving this compound's class include cyclocondensation, nucleophilic substitution, and reactions with various nucleophiles to yield a diverse range of products. These reactions are pivotal for exploring the chemical properties and potential applications of the compound (Voskressensky et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including melting points and solubility, are crucial for understanding their behavior in different environments and potential uses in various applications. However, specific studies detailing these properties for the compound were not identified in the current search.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemicals, stability under various conditions, and potential for transformation into other compounds, are essential aspects of understanding the compound's utility and safety. For example, the synthesis and reactivity of related thieno[2,3-d]pyrimidin-4-yl compounds have been extensively studied, revealing insights into their potential chemical behaviors and applications (Dyachenko et al., 2004).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Research has demonstrated the synthesis of various heterocyclic compounds, including thieno[2,3-d]pyrimidine derivatives, which are key intermediates in pharmaceuticals and agrochemicals. This includes methods for creating substituted 1,3-cyclohexadienes, pyridine-2(1H)-thiones, and thieno[2,3-d]pyrimidine-4(3H)-thiones, crucial for developing novel therapeutics and materials (Dyachenko, Dyachenko, & Chernega, 2004).

Pharmaceutical Intermediate Synthesis

  • A study described the synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting their significance as intermediates in inhibiting tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017).

Antimicrobial Activity Studies

  • Various synthesized compounds containing cyclopenta[d]thieno[2,3-b]pyridine moieties have been assessed for their antimicrobial properties, indicating potential applications in developing new antibacterial and antifungal agents (Zaki, El-Dean, Radwan, & Ammar, 2020).

Insecticidal Applications

  • Pyridine derivatives, closely related to the chemical structure , have been studied for their insecticidal properties, particularly against cowpea aphids. This opens up possibilities for agricultural applications in pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

properties

IUPAC Name

2-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanyl]-N-(3-morpholin-4-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2S2/c19-16-15-12-3-1-4-13(12)27-17(15)22-18(21-16)26-11-14(24)20-5-2-6-23-7-9-25-10-8-23/h1-11H2,(H,20,24)(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAFJPFVEMGBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC(=O)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.